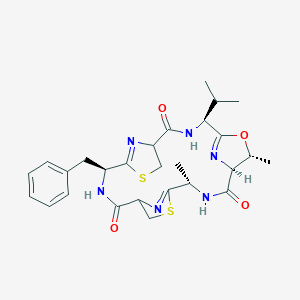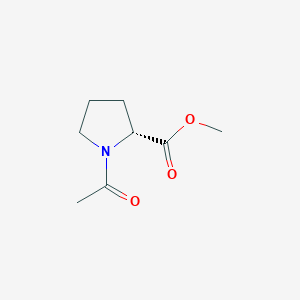![molecular formula C5H4N4 B040124 1,2,4-Triazolo[4,3-c]pyrimidine CAS No. 274-81-7](/img/structure/B40124.png)
1,2,4-Triazolo[4,3-c]pyrimidine
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-c]pyrimidine (TP) is a heterocyclic compound that has gained attention in the field of scientific research due to its unique chemical structure and diverse biological activities. TP is composed of a triazole ring fused with a pyrimidine ring, which confers its distinctive properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-c]pyrimidine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways. This compound has been reported to inhibit various enzymes, such as tyrosine kinases, topoisomerases, and proteases, which are involved in cell proliferation, DNA replication, and protein degradation. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in cells and organisms. This compound derivatives have been reported to modulate the expression of genes involved in cell cycle regulation, DNA repair, and immune response. This compound has also been shown to alter the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which may have implications for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4-Triazolo[4,3-c]pyrimidine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, this compound also has some limitations, such as its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
1,2,4-Triazolo[4,3-c]pyrimidine has great potential for future scientific research. Some possible future directions include:
1. Development of this compound derivatives with improved pharmacological properties, such as better solubility and stability.
2. Investigation of the molecular targets and pathways involved in the biological activities of this compound.
3. Evaluation of the in vivo efficacy and toxicity of this compound derivatives in animal models.
4. Exploration of the potential of this compound derivatives as imaging agents for diagnostic purposes.
5. Examination of the effects of this compound on stem cells and regenerative medicine.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and diverse biological activities. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of novel drugs and diagnostic tools.
Méthodes De Synthèse
1,2,4-Triazolo[4,3-c]pyrimidine can be synthesized by various methods, including cyclization of appropriate precursors, condensation of 1,2,4-triazole with pyrimidine derivatives, and reactions of 1,2,4-triazole with pyrimidine-2,4-diones. Among these methods, the cyclization of 5-amino-1,2,4-triazole with 2,4-dichloro-5-fluoropyrimidine has been reported as a facile and efficient route to this compound.
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-c]pyrimidine has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. This compound derivatives have shown promising activities against cancer cell lines, such as breast cancer, lung cancer, and leukemia. This compound has also exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound derivatives have demonstrated antibacterial and antifungal activities against pathogenic microorganisms.
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-3-9-4-7-8-5(1)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFCBCHWTOAVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318063 | |
| Record name | 1,2,4-triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-81-7 | |
| Record name | 1,2,4-Triazolo[4,3-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC325509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)

![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)



![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)




![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
